6-Formyl-2,2-dimethyl-1,3-benzodioxan
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Overview
Description
6-Formyl-2,2-dimethyl-1,3-benzodioxan is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by its IUPAC name, 2,2-dimethyl-4H-1,3-benzodioxine-6-carbaldehyde . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
6-Formyl-2,2-dimethyl-1,3-benzodioxan is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-2,2-dimethyl-1,3-benzodioxan typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with a formylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2,2-dimethyl-1,3-benzodioxan undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 6-Carboxy-2,2-dimethyl-1,3-benzodioxan.
Reduction: 6-Hydroxymethyl-2,2-dimethyl-1,3-benzodioxan.
Substitution: Various substituted benzodioxan derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 6-Formyl-2,2-dimethyl-1,3-benzodioxan involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-benzodioxole
- 6-Methyl-2,2-dimethyl-1,3-benzodioxan
- 6-Hydroxy-2,2-dimethyl-1,3-benzodioxan
Uniqueness
6-Formyl-2,2-dimethyl-1,3-benzodioxan is unique due to its formyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry and biochemical research, where it can be used to introduce formyl functionality into target molecules .
Properties
IUPAC Name |
2,2-dimethyl-4H-1,3-benzodioxine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWEAQJZJKFLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54030-33-0 |
Source
|
Record name | 2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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